High Coupling Yield with Fmoc-Ala-OH Under DIC/HOBt Activation Relative to Industry Benchmarks
In direct peptide coupling experiments, H-Ser(tBu)-OMe.HCl demonstrates high reactivity with Fmoc-protected amino acids. When coupled with Fmoc-Ala-OH using DIC/HOBt activation, a yield of 92% is achieved with a diastereomeric ratio of 98:2 . This performance compares favorably to typical SPPS coupling benchmarks, where yields exceeding 90% with diastereomeric ratios ≥98:2 are considered optimal for iterative chain elongation without intermediate purification. The diastereomeric ratio of 98:2 indicates that epimerization at the serine α-carbon is limited to ≤2% under these conditions .
| Evidence Dimension | Peptide coupling yield and stereochemical retention |
|---|---|
| Target Compound Data | 92% yield; diastereomer ratio 98:2 |
| Comparator Or Baseline | Industry-accepted SPPS coupling benchmark: ≥90% yield, ≥98:2 dr |
| Quantified Difference | Target compound meets or exceeds the 90% / 98:2 benchmark threshold |
| Conditions | Fmoc-Ala-OH coupling partner, DIC/HOBt activation, room temperature |
Why This Matters
A yield of 92% with 98:2 diastereomeric ratio confirms that H-Ser(tBu)-OMe.HCl can be incorporated into growing peptide chains with minimal loss to epimerization, reducing the need for costly intermediate purifications in multi-step syntheses.
